5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone
Description
Properties
IUPAC Name |
5-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]amino]-5-hydroxyhexan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-5-14(24)11-19(4,25)20-17-10-15(21-22-17)18-16(8-9-26-18)23-12(2)6-7-13(23)3/h6-10,25H,5,11H2,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDKYNHSPCDZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C)(NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone typically involves multi-step organic reactions. One common approach is as follows:
Step 1: Pyrrole Formation
Reactants: 2,5-dimethylpyrrole
Reaction Conditions: Acidic or basic catalysts at elevated temperatures
Reaction Type: Electrophilic aromatic substitution
Step 2: Thiophene Integration
Reactants: 2-thiophene carboxaldehyde
Reaction Conditions: Reflux with pyrrole under an inert atmosphere
Reaction Type: Aldol condensation
Step 3: Pyrazole Formation
Reactants: Hydrazine derivatives
Reaction Conditions: Heating under reflux with ethanol as a solvent
Reaction Type: Cyclization reaction
Step 4: Amination and Hydroxylation
Reactants: Various amine groups and appropriate hydroxylating agents
Reaction Conditions: Room temperature to slightly elevated temperatures
Reaction Type: Nucleophilic substitution and oxidative hydroxylation
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthetic routes with adjustments to ensure efficiency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using more robust catalysts, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like KMnO4 or CrO3.
Reduction: Formation of alcohols and amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: Reactions involving halogenation, alkylation, and acylation using reagents like Cl2, CH3I, and acetyl chloride respectively.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 under acidic or basic conditions
Reduction: LiAlH4, NaBH4 in anhydrous conditions
Substitution: Halogenating agents (e.g., Cl2), alkylating agents (e.g., CH3I), acylating agents (e.g., acetyl chloride)
Major Products Formed
Oxidation Products: Ketones and aldehydes
Reduction Products: Alcohols and primary or secondary amines
Substitution Products: Halogenated, alkylated, or acylated derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 2,5-dimethylpyrrole moiety exhibit promising antiproliferative activity against various cancer cell lines. For instance, derivatives of 1,2,5-oxadiazole with pyrrole groups have shown effectiveness in suppressing cell growth in cultured human cancer cells . The structural similarity of the compound suggests it may possess similar anticancer properties.
Monoclonal Antibody Production
A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide , has been demonstrated to enhance monoclonal antibody production in cell cultures. It was found to increase glucose uptake and ATP levels while suppressing cell growth, thus improving productivity without compromising cell viability . This suggests that the compound may be useful in biotechnological applications where monoclonal antibodies are produced.
Antituberculosis Potential
The structure-activity relationship studies have indicated that 2,5-dimethylpyrrole derivatives can enhance the efficacy of compounds designed for tuberculosis treatment. This highlights the potential for the compound to contribute to the development of new therapeutics targeting resistant strains of Mycobacterium tuberculosis .
Synthesis of New Materials
The unique structure of 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone may lend itself to applications in material sciences. Its ability to form stable complexes with metal ions could be explored for creating new materials with specific electronic or optical properties.
Case Studies
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, altering their function or activity. Its heterocyclic components and functional groups facilitate binding to these targets, impacting biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues from Evidence
The following compounds share motifs with the target molecule (pyrazole, thiophene, or heterocyclic substituents):
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Analogues
Key Observations:
- Thermal Stability : High melting points (e.g., >300 °C for 7b ) correlate with strong intermolecular interactions (e.g., hydrogen bonding from NH₂ groups) . The target compound’s hydroxy group may similarly enhance thermal stability.
- Electronic Effects: The cyanide substituents in 10 increase nitrogen content (18.53% N) compared to 7b (15.60% N). The target’s amino and hydroxy groups may further alter polarity and solubility.
- Synthetic Efficiency : Yields for analogs range from 70–80%, suggesting robust synthetic routes for pyrazole-thiophene hybrids .
Structural Divergences and Implications
- Pyrrole vs.
- Hydroxyhexanone vs. Carbonyl: The hydroxy group may improve aqueous solubility compared to 7b’s ketones or 10’s nitriles.
- Thienyl vs. Thienothiophene: The target’s simpler thienyl moiety lacks the extended conjugation of 7b’s thieno[2,3-b]thiophene, which could reduce planarity and π-conjugation .
Biological Activity
The compound 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole ring, which is known for its diverse biological activities. The presence of a thienyl group and a pyrrol moiety enhances its pharmacological profile. The molecular formula can be summarized as follows:
| Component | Structure |
|---|---|
| Pyrazole | Core structure with diverse substituents |
| Thienyl | Contributes to the compound's unique activity |
| Pyrrol | Enhances binding affinity to biological targets |
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study examining various pyrazole compounds, several derivatives demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the target molecule showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. A series of studies revealed that compounds containing the pyrazole nucleus exhibited activity against various bacterial strains, including E. coli and S. aureus. Specifically, modifications in the aliphatic amide structure were found to enhance antimicrobial efficacy .
Case Study:
A synthesized derivative similar to our compound was tested against multiple strains, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL for several pathogens .
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored extensively. Compounds with structural similarities to the target molecule have been evaluated for their ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation significantly, with some achieving over 70% inhibition in specific cancer lines .
Research Findings Summary
A review of recent literature highlights several key findings regarding the biological activity of pyrazole derivatives:
Q & A
Q. What synthetic strategies are effective for constructing the pyrazole-pyrrole-thienyl backbone in this compound?
The compound’s core structure can be synthesized via cyclization reactions or coupling of pre-functionalized heterocycles. For example:
- Cyclization : Base-assisted cyclization of intermediates (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives) with aryl amines or phenols under reflux conditions in ethanol or DMF, as demonstrated in analogous pyrrolone syntheses .
- Coupling Reactions : Thienyl and pyrazole moieties can be linked using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, followed by amination to introduce the amino-hydroxyhexanone side chain. Recrystallization from DMF-EtOH (1:1) is recommended for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A combination of 1H/13C NMR, FTIR, and HRMS is essential:
- NMR : Assigns proton environments (e.g., distinguishing pyrrole NH from hydroxy groups) and carbon hybridization. For example, pyrrole protons resonate at δ 6.2–6.8 ppm, while hydroxy groups appear as broad singlets near δ 4.5–5.5 ppm .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- HRMS : Validates molecular weight and isotopic patterns, critical for confirming the presence of sulfur (thienyl) and nitrogen heteroatoms .
Q. What stability considerations apply to this compound under different storage conditions?
Stability studies on analogous compounds suggest:
- Temperature : Store at –20°C in inert atmospheres to prevent oxidation of the hydroxy group or thienyl sulfur.
- Light Sensitivity : Protect from UV exposure due to the conjugated π-system in pyrrole and thienyl groups, which may degrade under prolonged light .
Advanced Research Questions
Q. How can low yields (<50%) in the synthesis of intermediates be addressed?
Low yields often arise from poor solubility or side reactions. Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates.
- Catalysis : Introduce palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of thienyl and pyrazole units .
- Purification : Employ column chromatography with silica gel (hexane/EtOAc gradient) followed by recrystallization to isolate high-purity intermediates .
Q. How can discrepancies between theoretical and observed spectral data be resolved during structural elucidation?
Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require:
Q. What mechanistic insights explain the regioselectivity of amination in the hydroxyhexanone side chain?
The amino group’s position is influenced by:
- Electronic Effects : Electron-withdrawing thienyl groups direct amination to the less hindered carbon.
- Steric Factors : Bulky substituents on the pyrazole ring favor nucleophilic attack at the 5-hydroxy-3-hexanone’s tertiary carbon. Kinetic studies using LC-MS can track intermediate formation under varying pH (4–9) .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMF vs. ethanol) for this compound be interpreted?
Solubility discrepancies often reflect polymorphic forms or hydration states. Strategies include:
- Thermogravimetric Analysis (TGA) : Determine hydration levels (weight loss at 100–150°C).
- Powder XRD : Identify crystalline vs. amorphous phases. For example, recrystallized samples from DMF-EtOH show higher crystallinity and lower solubility in ethanol .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
